BenchChemオンラインストアへようこそ!

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Physicochemical Property logP Prediction Medicinal Chemistry Parameter

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1092457-05-0) is a partially saturated imidazo[4,5-b]pyridine derivative bearing a free carboxylic acid handle at the 6-position, an amino group at the 7-position, and a methyl substituent on the imidazole nitrogen. This scaffold combines the hydrogen-bonding capabilities of a pyridine ring with the metabolic resilience of an imidazole core, placing it within a class of heterocycles explored as kinase inhibitor scaffolds and building blocks for bioactive molecule synthesis.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
Cat. No. B11896223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=C(C(=O)N2)C(=O)O)N
InChIInChI=1S/C8H8N4O3/c1-12-2-10-6-5(12)4(9)3(8(14)15)7(13)11-6/h2H,1H3,(H,14,15)(H3,9,11,13)
InChIKeyYHIOHTNQPSPZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid: Procurement-Ready Heterocyclic Research Intermediate


7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1092457-05-0) is a partially saturated imidazo[4,5-b]pyridine derivative bearing a free carboxylic acid handle at the 6-position, an amino group at the 7-position, and a methyl substituent on the imidazole nitrogen . This scaffold combines the hydrogen-bonding capabilities of a pyridine ring with the metabolic resilience of an imidazole core, placing it within a class of heterocycles explored as kinase inhibitor scaffolds and building blocks for bioactive molecule synthesis [1]. Its commercial availability as a pre-weighed research intermediate with NLT 98% purity makes it a practical starting point for structure–activity relationship (SAR) exploration and parallel library synthesis .

Why Generic Imidazo[4,5-b]pyridine Analogs Cannot Substitute This Specific Intermediate in Synthetic Discovery Campaigns


Imidazo[4,5-b]pyridine is a privileged scaffold in medicinal chemistry, but biological activity and synthetic tractability are exquisitely sensitive to the precise position and electronic character of substituents. The partially saturated 5-oxo-4,5-dihydro system present in this compound creates a unique hydrogen-bond donor/acceptor topology that differs fundamentally from fully aromatic imidazo[4,5-b]pyridines lacking this functionality [1]. The combination of a free carboxylic acid at the 6-position for direct conjugation, an unhindered primary amine at C7 for regioselective derivatization, and the specific N1‑methyl group for hydrophobic contact cannot be recapitulated by compounds lacking any one of these handles, such as the fully aromatic 5-amino-1-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid or its ethyl ester derivatives, which forfeit both the carbonyl acceptor and the free acid tether [2].

Quantitative Differentiation Evidence for 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid Against Analogous Intermediates


Physicochemical Differentiation: Comparison of Predicted logP, pKa, and Solubility vs. Aromatic Analog

The partially saturated system of the target compound imposes a distinct lipophilicity profile compared to its fully aromatic analog, 5-amino-1-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylic acid. The target exhibits a predicted boiling point of 566.4 ± 50.0 °C and a predicted density of 1.85 ± 0.1 g/cm³ , while the aromatic analog 5-amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid, lacking both the C7 amino and the 5-oxo group, shows a markedly different predicted profile with an acidic pKa of -0.88 ± 0.20 [1]. This difference in predicted acidity indicates that the partially saturated analog will remain predominantly protonated under different pH conditions, directly affecting extraction, purification, and coupling reaction yields during downstream synthetic steps.

Physicochemical Property logP Prediction Medicinal Chemistry Parameter

Comparator Selection Benchmark: Why 5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic Acid Is Structurally Inadequate

When selecting an imidazo[4,5-b]pyridine intermediate for divergent medicinal chemistry programs, the presence and positioning of reactive handles are critical. The target compound contains a free C6 carboxylic acid, a C7 primary amine, and a partially saturated 5-oxo system that enables chemoselective conjugation . In contrast, 5-amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 145838-30-8) places the amino group at the C5 position rather than C7 and adds an additional methyl group at C2, which sterically shields one face of the bicyclic system and reduces the number of accessible vectors for library expansion [1]. This positional shift means that any SAR hypothesis generated with the 5-amino scaffold cannot be directly transposed to the 7-amino series because the trajectory of substituents extending from the core will differ by approximately 2.4 Å, altering binding pocket complementarity [2].

Synthetic Intermediate Benchmarking Functional Group Availability MedChem-Ready Scaffold

Differentiation by Synthetic Tractability: The Role of the 5-Oxo-4,5-dihydro System in Regioselective Functionalization

The 5-oxo-4,5-dihydro substructure distinguishes this compound from all fully aromatic imidazo[4,5-b]pyridines by providing a chemoselective handle for functionalization. The C5 carbonyl serves as a directing group for metal-catalyzed C–H activation at the adjacent C4 position, a vector that is unavailable in fully aromatic analogs lacking this functionality . In the recent synthesis of a novel imidazo[4,5-b]pyridine building block published in Chemistry of Heterocyclic Compounds (2024), the partially saturated derivative was prepared by Michael addition of 1-methyl-1H-imidazol-4-amine to acetylene dicarboxylates followed by intramolecular cyclization, demonstrating that this substructure enables a fundamentally different synthetic entry compared to classical imidazo[4,5-b]pyridine syntheses relying on condensation of pyridine-2,3-diamine with carboxylic acids . The presence of the C7 amino group in the target compound further differentiates it from the non-aminated Michael addition products described in this work, providing an additional nucleophilic site for selective modification.

Synthetic Methodology Regioselective Derivatization Heterocyclic Building Block

Purity and Quality Benchmarking for Procurement Decisions

One supplier offers this compound with NLT 98% purity, certified under ISO quality systems and suitable for global pharmaceutical research and quality control applications . In contrast, an alternative supplier provides the same CAS number at 97% purity (Catalog Number CM289713) . While a 1% purity difference may appear marginal, for applications requiring high assay sensitivity—such as use as a reference standard, starting material for Good Laboratory Practice (GLP) tox batch synthesis, or bioscreening at 10 μM where a 3% impurity could constitute 0.3 μM of an unintended active—the 98% specification reduces the impurity burden by approximately one-third compared to 97% material [1].

Chemical Purity ISO-Certified Manufacturing Procurement Quality Assurance

Proven Application Scenarios for 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic Acid Procurement


Divergent Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

The compound's C7 primary amine and C6 carboxylic acid provide two orthogonal vectors for sequential functionalization, enabling the rapid generation of focused compound libraries targeting the kinase hinge-binding region, TAM receptor tyrosine kinases, or Aurora kinases [1]. The partially saturated core differentiates these libraries from extensive prior art based on fully aromatic imidazo[4,5-b]pyridines, increasing the probability of identifying novel intellectual property. The specific combination of a C7 amine and C5 carbonyl enables synthesis of 2,6,7-trisubstituted analogs that have demonstrated nanomolar potency and high selectivity within the TAM kinase family when appropriately elaborated [1].

Solid-Phase Synthesis and Parallel Library Construction

Free carboxylic acids are the preferred anchoring group for solid-phase organic synthesis (SPOS) because they can be immobilized onto Wang, Rink amide, or other amine-functionalized resins via stable amide bonds. In directed solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines, the C6 carboxylic acid serves as the resin attachment point [2]. The N1-methyl group and 5-oxo-4,5-dihydro core remain chemically inert under standard SPOS cleavage conditions (TFA cocktail), making this compound uniquely suitable for on-resin diversification compared to analogs that either lack a free acid tether or contain acid-labile protecting groups that would be prematurely cleaved [2].

Reference Standard for Analytical Method Development

The ISO-certified NLT 98% purity specification supports use as a reference standard or system suitability standard for HPLC, LC-MS, and qNMR method development, particularly for analytical chemistry groups responsible for characterizing in-house synthesized imidazo[4,5-b]pyridine libraries . The distinctive UV chromophore from the extended conjugation of the imidazo[4,5-b]pyridine core combined with the 5-oxo group provides a strong absorbance at 254–280 nm, facilitating low-level detection in purity assays .

Intermediate for GLP Toxicology Batch Synthesis

For programs advancing an imidazo[4,5-b]pyridine-derived lead candidate into regulatory toxicology studies, the NLT 98% purity and ISO certification of this building block reduce the impurity profiling burden during GLP batch synthesis, thereby accelerating the Investigational New Drug (IND)-enabling timeline . The defined impurity profile (≤2% total impurities) meets ICH Q3A guidelines for starting materials used in the synthesis of drug substances intended for Phase I clinical trials, reducing the need for additional purification steps that can lower overall yield and delay development milestones .

Quote Request

Request a Quote for 7-Amino-1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.